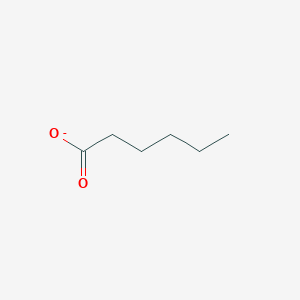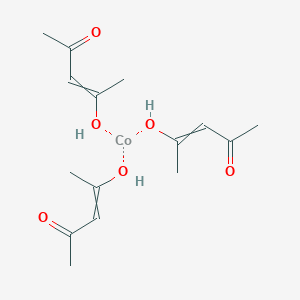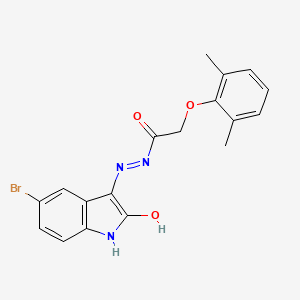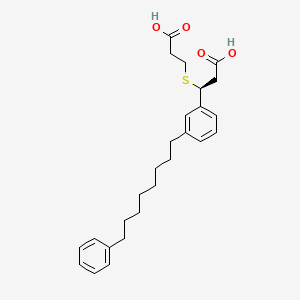![molecular formula C13H15Cl2N3S2 B1226185 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 344272-66-8](/img/structure/B1226185.png)
5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The compound is related to the broader family of 1,2,4-triazole derivatives, which are known for their diverse chemical properties and reactions. Triazoles are a core structure in many pharmaceuticals and agrochemicals due to their biological activity and stability.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides under basic or acidic conditions to form triazole-thione derivatives. A study on the cyclization of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives underlines the versatility of these reactions in producing a wide range of compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular conformation and intermolecular interactions of 1,2,4-triazole derivatives. For instance, the structural analysis of a related compound, 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, revealed insights into the stabilizing hydrogen bond interactions within the crystal lattice (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo a variety of chemical reactions, including glycosylation, which can modify their chemical properties significantly. A study on the glycosylation of triazole-thiol derivatives highlights the influence of base presence on the formation of S-glycosides, showcasing the chemical versatility of these compounds (El Ashry et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystallization behavior, are essential for their application in various fields. Research into the synthesis and physical-chemical properties of some 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives provides valuable data on these aspects (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for further functionalization, of 1,2,4-triazole derivatives are influenced by their structure. Electrophilic and nucleophilic sites within these molecules determine their reactivity patterns, as illustrated in studies on their electronic characteristics and potential for participation in various chemical reactions (Odyntsova, 2016).
Wissenschaftliche Forschungsanwendungen
Cyclization and Pharmacological Properties
5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol and similar compounds have been studied for their ability to undergo cyclization reactions and potential pharmacological properties. For instance, Maliszewska-Guz et al. (2005) explored the cyclization of related triazole thioether derivatives, leading to the formation of triazole-thione and thiadiazole derivatives, with investigations into their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Glycosylation and Regioselectivity
El Ashry et al. (2009) studied the glycosylation of similar triazole-thiol compounds. They explored different derivatives and found that the glycosylation process can produce diverse structures, highlighting the regioselectivity in these reactions (El Ashry et al., 2009).
Alkylation and Amino(hydroxy)methylation
Kaldrikyan et al. (2016) conducted research on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols, including derivatives similar to the compound . This study contributes to understanding the chemical behavior and potential applications of these compounds in different chemical reactions (Kaldrikyan et al., 2016).
DNA Methylation Inhibition
In 2018, Hovsepyan et al. explored new derivatives of 4H-1,2,4-triazole-3-thiol, similar to the specified compound, for their potential as DNA methylation inhibitors, which could have implications in anti-tumor activities (Hovsepyan et al., 2018).
Structural Studies and Protonation
Fizer et al. (2021) conducted a structural study of a hexabromotellurate salt of a polysubstituted 1,2,4-triazole, providing insights into the molecular design and protonation behavior of similar compounds (Fizer et al., 2021).
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3S2/c1-8(2)18-12(16-17-13(18)19)7-20-6-9-3-4-10(14)5-11(9)15/h3-5,8H,6-7H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAMNOLUNEIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CSCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)


![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)


![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-Amino-4-(2-chlorophenyl)-6-[(4-chlorophenyl)thio]pyridine-3,5-dicarbonitrile](/img/structure/B1226120.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)

